Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, a bromine atom, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the piperidin-1-ylsulfonyl intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions to form the piperidin-1-ylsulfonyl group.
Coupling with benzoic acid derivative: The final step involves coupling the brominated intermediate with a benzoic acid derivative under conditions that facilitate the formation of the ester bond, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the aromatic rings.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Coupling: Dicyclohexylcarbodiimide (DCC) and catalysts
Hydrolysis: Acidic or basic conditions
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Carboxylic acid and alcohol derivatives
Scientific Research Applications
Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents
Mechanism of Action
The mechanism of action of Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group and the aromatic rings play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-({[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate
- Phenyl 4-({[4-fluoro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate
Uniqueness
Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs. This uniqueness can be exploited in designing compounds with specific properties for targeted applications .
Properties
Molecular Formula |
C25H23BrN2O5S |
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Molecular Weight |
543.4 g/mol |
IUPAC Name |
phenyl 4-[(4-bromo-3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H23BrN2O5S/c26-22-14-11-19(17-23(22)34(31,32)28-15-5-2-6-16-28)24(29)27-20-12-9-18(10-13-20)25(30)33-21-7-3-1-4-8-21/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,29) |
InChI Key |
AYEBOQWMKFHUKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4)Br |
Origin of Product |
United States |
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